![molecular formula C9H11BrN2 B2566874 2-Bromo-4-(pyrrolidin-1-yl)pyridine CAS No. 230618-42-5](/img/structure/B2566874.png)
2-Bromo-4-(pyrrolidin-1-yl)pyridine
Overview
Description
“2-Bromo-4-(pyrrolidin-1-yl)pyridine” is a chemical compound that consists of a pyrrodinyl group attached to the 4-position of pyridine . It is an important raw material and is used as pharmaceutical intermediates . The molecular formula of this compound is C9H11BrN2 .
Synthesis Analysis
The synthesis of compounds like “2-Bromo-4-(pyrrolidin-1-yl)pyridine” often involves ring construction from different cyclic or acyclic precursors . The reaction conditions are carefully controlled to ensure the correct formation of the pyrrolidine ring . In some cases, functionalization of preformed pyrrolidine rings, such as proline derivatives, is also used .Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(pyrrolidin-1-yl)pyridine” is characterized by a five-membered pyrrolidine ring attached to a pyridine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-(pyrrolidin-1-yl)pyridine” include its molecular weight of 227.10 . It is a solid compound . More specific properties like melting point, boiling point, solubility, etc., are not mentioned in the search results.Scientific Research Applications
- The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases. Key features include efficient exploration of pharmacophore space, stereochemistry contribution, and three-dimensional coverage due to non-planarity (“pseudorotation”) .
- Asano et al. optimized the structure of 4-(pyrrolidin-1-yl)benzonitrile derivatives to develop selective androgen receptor modulators (SARMs) . These compounds may have applications in hormone-related disorders.
- Among different derivatives, some compounds containing the pyrrolidine ring have shown good antimicrobial activity . Further exploration of 2-bromo-4-(pyrrolidin-1-yl)pyridine in this context could be valuable.
- 2-Bromo-4’-(1-pyrrolidinyl)acetophenone serves as an important raw material and pharmaceutical intermediate . Its synthetic versatility makes it useful for drug development.
- Researchers have explored the influence of steric factors on biological activity related to pyrrolidine compounds . Understanding the structure–activity relationship (SAR) can guide drug design.
- The stereogenicity of pyrrolidine carbons affects the binding mode to enantioselective proteins . Different stereoisomers and spatial orientations of substituents impact the biological profile of drug candidates.
Medicinal Chemistry and Drug Discovery
Selective Androgen Receptor Modulators (SARMs)
Antimicrobial Potential
Pharmaceutical Intermediates
Chemical Biology and Targeted Therapies
Enantioselective Binding to Proteins
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 2-bromo-4-(pyrrolidin-1-yl)pyridine, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that 2-Bromo-4-(pyrrolidin-1-yl)pyridine may interact with its targets in a specific manner that leads to changes in the biological system.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
For instance, the lipophilicity and water solubility of a compound can affect its absorption and distribution in the body .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2-bromo-4-pyrrolidin-1-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJRXIJRIORJQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(pyrrolidin-1-yl)pyridine |
Synthesis routes and methods
Procedure details
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